molecular formula C14H17ClN4 B1675015 Lodinixil CAS No. 86627-50-1

Lodinixil

Cat. No.: B1675015
CAS No.: 86627-50-1
M. Wt: 276.76 g/mol
InChI Key: GMMWNTHAIOJBSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lodinixil involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar small molecule drugs often involve:

    Formation of the core structure: This can be achieved through various organic reactions such as cyclization, condensation, or coupling reactions.

    Functional group modifications: Introduction of functional groups that enhance the drug’s efficacy, stability, and bioavailability. This may involve reactions like alkylation, acylation, or halogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch processing: Large quantities of reactants are combined in a reactor, and the reaction is allowed to proceed to completion.

    Continuous processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Lodinixil undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Conversion of functional groups to more reduced states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Lodinixil has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying cholesterol inhibition mechanisms.

    Biology: Investigating its effects on lipid metabolism and cellular pathways.

    Medicine: Potential therapeutic applications in treating hyperlipidemias and related metabolic disorders.

    Industry: Development of cholesterol-lowering drugs and formulations.

Mechanism of Action

Lodinixil exerts its effects by inhibiting cholesterol synthesis in the body. It targets specific enzymes involved in the cholesterol biosynthesis pathway, leading to reduced cholesterol levels in the blood . The exact molecular targets and pathways involved are proprietary and not publicly disclosed.

Comparison with Similar Compounds

Lodinixil can be compared with other cholesterol inhibitors such as:

    Atorvastatin: A widely used statin that inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

    Simvastatin: Another statin with a similar mechanism of action to atorvastatin.

    Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels.

Uniqueness

This compound’s uniqueness lies in its specific molecular structure and mechanism of action, which may offer distinct advantages in terms of efficacy, safety, and pharmacokinetics compared to other cholesterol inhibitors.

Properties

CAS No.

86627-50-1

Molecular Formula

C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

6-chloro-4-N-(2,3-dimethylphenyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H17ClN4/c1-9-6-5-7-11(10(9)2)16-13-8-12(15)17-14(18-13)19(3)4/h5-8H,1-4H3,(H,16,17,18)

InChI Key

GMMWNTHAIOJBSD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)N(C)C)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)N(C)C)Cl)C

Appearance

Solid powder

86627-50-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lodinixil; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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